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molecular formula C12H10O2 B1630524 [1,1'-Biphenyl]-2,3'-diol CAS No. 26983-52-8

[1,1'-Biphenyl]-2,3'-diol

Cat. No. B1630524
M. Wt: 186.21 g/mol
InChI Key: XKZQKPRCPNGNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06218430B1

Procedure details

Compound 7 was prepared analogously to Compound 4 except that the compound of Example 3 (6) was used instead of the compound of Example 1 (3). 1HNMR (CDCl3) δ: 6.89 (m, 4 H, Ar—H), 6.49 (d, J=8.3 Hz, 2 H, Ar—H), 4.82 (s, 4 H, CH2O), 2.23 (s, 6 H, Ar—CH3), 2.00 (q, J=7.3 Hz, 4 H, CH2CH3), 1.23 (s, 18 H, t-Bu), 0.58 (t, J=7.3 Hz, 6 H, CH2CH3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:16]2([C:22]3[CH:27]=[CH:26][C:25]([O:28][CH2:29][C:30](=[O:35])[C:31]([CH3:34])([CH3:33])[CH3:32])=[C:24]([CH3:36])[CH:23]=3)[CH2:21][CH2:20]C[CH2:18][CH2:17]2)[CH:5]=[CH:6][C:7]=1[O:8][CH2:9][C:10](=[O:15])[C:11]([CH3:14])([CH3:13])[CH3:12].C1C=C(C2C=CC=C(O)C=2)C(O)=CC=1>>[CH3:36][C:24]1[CH:23]=[C:22]([C:16]([C:4]2[CH:5]=[CH:6][C:7]([O:8][CH2:9][C:10](=[O:15])[C:11]([CH3:14])([CH3:13])[CH3:12])=[C:2]([CH3:1])[CH:3]=2)([CH2:17][CH3:18])[CH2:21][CH3:20])[CH:27]=[CH:26][C:25]=1[O:28][CH2:29][C:30](=[O:35])[C:31]([CH3:32])([CH3:33])[CH3:34]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1OCC(C(C)(C)C)=O)C1(CCCCC1)C1=CC(=C(C=C1)OCC(C(C)(C)C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1OCC(C(C)(C)C)=O)C(CC)(CC)C1=CC(=C(C=C1)OCC(C(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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